![molecular formula C21H25N5O3 B10752463 1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B10752463.png)
1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes an oxane ring, a phenoxyazetidine moiety, and a pyrazolopyrimidine core, makes it a subject of interest for researchers in various fields.
Métodos De Preparación
The synthesis of 1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments
Aplicaciones Científicas De Investigación
PDE9A Inhibition
One of the primary applications of this compound is its role as a selective inhibitor of phosphodiesterase 9A. PDE9A is involved in the degradation of cyclic guanosine monophosphate (cGMP), a crucial signaling molecule in various physiological processes, including vasodilation and neuronal signaling. By inhibiting PDE9A, this compound may enhance cGMP levels, potentially benefiting conditions such as neurodegenerative diseases and cardiovascular disorders .
Antimicrobial Activity
Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidin-4-one exhibit significant antimicrobial properties. In vitro studies have shown that various synthesized derivatives possess potent activity against both bacterial and fungal strains. For instance, compounds similar to 1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one were evaluated for their antimicrobial efficacy using the agar well diffusion method, demonstrating promising results .
Potential Therapeutic Applications
The unique mechanism of action of this compound suggests several therapeutic avenues:
- Neuroprotection : Due to its PDE9A inhibition, this compound may offer neuroprotective effects, making it a candidate for treating Alzheimer's disease and other neurodegenerative conditions where cGMP signaling is disrupted.
- Cardiovascular Health : By enhancing cGMP levels, it could also play a role in treating cardiovascular diseases where vasodilation is beneficial.
- Antimicrobial Treatments : Its demonstrated antimicrobial properties suggest potential use in developing new antibiotics or antifungal agents .
Mecanismo De Acción
The mechanism of action of 1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparación Con Compuestos Similares
1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with other pyrazolopyrimidine derivatives, such as:
3-(1,2,3-triazol-1-yl)- and 3-(1,2,3-triazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amines: These compounds have similar core structures but differ in their substituents, leading to variations in their biological activities and applications.
4H-pyrido[1,2-a]pyrimidin-4-one derivatives: These compounds share a similar pyrimidine ring but have different functional groups, resulting in distinct chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and biological activity.
Actividad Biológica
1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one, also known as PF-04449613, is a novel compound belonging to the pyrazolo[3,4-d]pyrimidine class. It has gained attention for its selective inhibition of phosphodiesterase 9A (PDE9A), an enzyme that plays a critical role in the hydrolysis of cyclic guanosine monophosphate (cGMP). This inhibition is significant as cGMP is involved in various physiological processes, including vasodilation and neuronal signaling .
Chemical Structure and Properties
The compound has a molecular formula of C21H25N5O3 and a molecular weight of approximately 395.46 g/mol. Its structure features a tetrahydro-2H-pyran moiety and a phenoxyazetidinyl group, which are essential for its biological activity .
Key Structural Features:
- Molecular Formula: C21H25N5O3
- Molecular Weight: 395.46 g/mol
- InChI Key: WEDCMPMDOVEMSV-UHFFFAOYNA-N
- SMILES Representation: CC(N1CC(C1)OC1=CC=CC=C1)C1=NC(=O)C2=CNN(C3CCOCC3)C2=N1
The primary mechanism of action for this compound involves the selective inhibition of PDE9A. By inhibiting this enzyme, the compound increases the levels of cGMP within cells, which can lead to various therapeutic effects, particularly in conditions where enhanced cGMP signaling is beneficial .
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
Preliminary studies suggest that compounds structurally related to this pyrazolo[3,4-d]pyrimidine have shown promising anticancer properties. For instance, similar compounds have been evaluated against various cancer cell lines such as HeLa and MCF7, demonstrating significant cytotoxic effects with IC50 values comparable to established chemotherapeutics .
Compound | Cell Line | IC50 (µM) |
---|---|---|
PF-04449613 | HeLa | TBD |
Doxorubicin | HeLa | 2.35 |
Compound 9a | HeLa | 2.59 |
2. Neurological Effects
Due to its role in modulating cGMP levels, this compound is being explored for potential applications in neurological disorders. Increased cGMP signaling has been linked to neuroprotection and improved cognitive function in animal models .
3. Cardiovascular Effects
The vasodilatory effects mediated by cGMP make this compound a candidate for treating cardiovascular diseases. Enhanced cGMP signaling can lead to vasodilation, thereby potentially lowering blood pressure and improving blood flow .
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of derivatives of pyrazolo[3,4-d]pyrimidines. These studies highlight the importance of substituent variations on the core structure in determining biological activity.
Example Study:
A study conducted by Rao et al. synthesized various derivatives of pyrazolo[3,4-b]pyridines and evaluated their activity against Mycobacterium tuberculosis, showcasing the broad applicability of this scaffold in medicinal chemistry .
Propiedades
IUPAC Name |
1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-14(25-12-17(13-25)29-16-5-3-2-4-6-16)19-23-20-18(21(27)24-19)11-22-26(20)15-7-9-28-10-8-15/h2-6,11,14-15,17H,7-10,12-13H2,1H3,(H,23,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBANDDJQJAZOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(C=NN2C3CCOCC3)C(=O)N1)N4CC(C4)OC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.